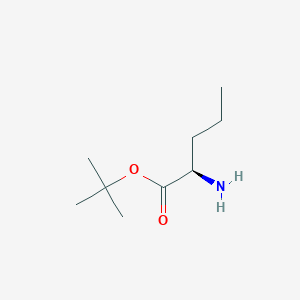

tert-butyl (2R)-2-aminopentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-aminopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGQAQREPOYSME-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereocontrolled Synthesis of Tert Butyl 2r 2 Aminopentanoate

Asymmetric Synthetic Routes to the (2R)-2-Aminopentanoate Moiety

The creation of the chiral center at the α-carbon is the most critical step in the synthesis of tert-butyl (2R)-2-aminopentanoate. Three main strategies have proven effective: the use of chiral auxiliaries, asymmetric catalysis, and enzyme-based biocatalysis.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is formed, the auxiliary is removed and can often be recovered. This strategy is widely used for the asymmetric synthesis of α-amino acids.

Key Chiral Auxiliaries and Their Applications:

Oxazolidinones: Popularized by David A. Evans, oxazolidinone auxiliaries are highly effective for asymmetric alkylation reactions. researchgate.net A glycine-derived enolate attached to an Evans auxiliary can be alkylated with a propyl halide. The bulky auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thus establishing the desired (R)-stereochemistry with high diastereoselectivity. researchgate.netnih.gov

Pseudoephedrine and Pseudoephenamine: Pseudoephedrine has been a reliable chiral auxiliary for creating enantiomerically enriched carboxylic acids. nih.govharvard.edu Its derivative, pseudoephenamine, has emerged as a practical alternative that is free from regulatory restrictions and often provides equal or superior stereocontrol, particularly in reactions forming quaternary stereocenters. nih.govharvard.edu The synthesis involves creating an amide from pseudoephenamine and a glyoxylic acid derivative, followed by a diastereoselective alkylation.

Camphorsultam (Oppolzer's Sultam): This is another classic chiral auxiliary used in asymmetric synthesis. wikipedia.org An N-acyl camphorsultam derived from glyoxylic acid can undergo stereoselective alkylation or other C-C bond-forming reactions to yield the desired amino acid precursor.

1,1'-Binaphthyl-2,2'-diol (BINOL): Axially chiral BINOL can be used as a chiral auxiliary in the alkylation of chiral glycine (B1666218) derivatives to produce a variety of enantiomerically pure R-amino acids. wikipedia.org

The general process involves attaching the auxiliary to a glycine or glyoxylic acid equivalent, performing a diastereoselective alkylation with a propyl source (e.g., propyl iodide or bromide), and then cleaving the auxiliary to release the (2R)-2-aminopentanoate moiety, which is subsequently esterified to the tert-butyl ester.

Table 1: Comparison of Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Typical Reaction | Key Features | Reference |

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | High diastereoselectivity, well-studied, reliable for forming syn and anti products. | researchgate.netnih.gov |

| Pseudoephenamine | Asymmetric Alkylation | Excellent stereocontrol, crystalline derivatives, not subject to the same regulations as pseudoephedrine. | nih.govharvard.edu |

| Camphorsultam | Asymmetric Alkylation, Diels-Alder | Concave structure provides effective shielding. | researchgate.net |

| BINOL | Asymmetric Alkylation | Axially chiral, useful for uncommon R-amino acids. | wikipedia.org |

Catalytic Asymmetric Synthesis: Organocatalysis and Metal-Catalysis

Catalytic methods offer a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the enantiomerically pure product.

Metal-Catalysis: Asymmetric hydrogenation is a cornerstone of this approach. A prochiral precursor, such as an N-acyl-α,β-dehydroamino ester, is hydrogenated using a chiral transition metal catalyst. Complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., DIPAMP, BINAP) are commonly employed. The catalyst coordinates to the double bond in a specific orientation, leading to the delivery of hydrogen to one face of the molecule, thereby setting the stereocenter with high enantiomeric excess.

Organocatalysis: Chiral small organic molecules can also catalyze the asymmetric synthesis of amino acids. Phase-transfer catalysis is a prominent example. Here, a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, transports an enolate precursor between an organic phase and an aqueous phase. During this process, the catalyst's chiral environment directs the subsequent alkylation, leading to an enantiomerically enriched product. This method avoids the use of heavy metals and offers operational simplicity.

Biocatalytic Approaches Utilizing Enzymes for Stereoselective Transformation

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. rsc.orgmagtech.com.cn Their use in synthesizing chiral amines and amino acids is a rapidly growing field. wiley.com

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a keto acid acceptor. wiley.com To synthesize (2R)-2-aminopentanoate, an (R)-selective transaminase can be used to directly aminate 2-oxopentanoic acid. The equilibrium of this reaction can be shifted towards the product amine by using an excess of the amine donor or by employing a system of coupled enzymes to remove the ketone byproduct. wiley.comresearchgate.net

Kinetic Resolution: In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, a lipase (B570770) could be used to selectively hydrolyze the ester of one enantiomer from a racemic mixture of N-acyl-2-aminopentanoate esters. Similarly, an acylase could selectively deacylate the N-acyl group from the (R)-enantiomer of a racemic mixture.

Reductive Amination: Engineered enzymes, sometimes referred to as ketimine reductases or N-methyl amino acid dehydrogenases, can catalyze the reductive coupling of a ketone (2-oxopentanoic acid) and an amine source to produce the desired N-alkylated amino acid with high optical purity. nih.gov

Table 2: Overview of Biocatalytic Methods

| Biocatalytic Method | Enzyme Class | Substrate | Key Advantage | Reference |

| Asymmetric Synthesis | Transaminase (ω-TA) | 2-Oxopentanoic acid | Direct conversion of a prochiral keto acid to a chiral amino acid. | wiley.com |

| Kinetic Resolution | Lipase / Acylase | Racemic N-acyl-2-aminopentanoate ester | Separation of enantiomers from a racemic mixture. | rsc.org |

| Reductive Amination | Ketimine Reductase | 2-Oxopentanoic acid + Amine | High yield and optical purity for N-functionalized amino acids. | nih.gov |

Chemo- and Regioselective Functionalization Strategies

Chemo- and regioselectivity are crucial when building complex molecules. In the context of synthesizing this compound or its derivatives, these principles apply to reactions that selectively target one functional group in the presence of others.

For example, after the chiral α-amino acid core is formed, subsequent reactions must be selective. If a modification is needed on the side chain, the reactivity of the amine and the carboxylic acid must be managed. This is typically achieved through the use of protecting groups. A dual catalytic system, such as a combination of photoredox and copper catalysis, has been reported for the chemo- and regioselective carbocyanation of 2-azadienes, allowing for the synthesis of functionalized α-amino nitriles which are precursors to α-amino acids. nih.gov Such strategies enable the introduction of various functional groups at specific positions, which is essential for creating analogs of the target molecule.

Protecting Group Chemistry in the Preparation of this compound

The synthesis of this compound invariably requires the use of protecting groups to temporarily mask the reactive amino and carboxyl functionalities. organic-chemistry.org An effective protecting group strategy, often referred to as an orthogonal strategy, allows for the selective removal of one group while others remain intact. organic-chemistry.orgsigmaaldrich.com

N-Protective Group Installation and Deprotection Methodologies

The amino group of (2R)-2-aminopentanoate is nucleophilic and must be protected during many synthetic steps, particularly during the formation of the tert-butyl ester. libretexts.org The choice of N-protecting group is critical, as its removal must not interfere with the acid-labile tert-butyl ester.

tert-Butoxycarbonyl (Boc): The Boc group is widely used for amine protection. tcichemicals.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). However, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which would also cleave the tert-butyl ester. tcichemicals.comyoutube.com Therefore, the Boc group is not an ideal choice for the final N-protected intermediate if the tert-butyl ester needs to be retained. It is more commonly used in earlier steps or in strategies where the carboxylic acid is protected with a group stable to acid, like a benzyl (B1604629) ester.

Benzyloxycarbonyl (Cbz or Z): The Cbz group is installed using benzyl chloroformate. Its key advantage is that it is stable to the acidic and basic conditions used to manipulate many other functional groups but can be readily removed by catalytic hydrogenation (e.g., H₂ over Pd/C). libretexts.orgyoutube.com This method is orthogonal to the acid-labile tert-butyl ester, making it an excellent choice. The hydrogenation cleaves the Cbz group to yield the free amine, toluene (B28343), and carbon dioxide, leaving the tert-butyl ester untouched.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another important protecting group, particularly in solid-phase peptide synthesis. tcichemicals.com It is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. tcichemicals.comresearchgate.net This makes it fully orthogonal to the acid-sensitive tert-butyl ester. An Fmoc-protected (2R)-2-aminopentanoic acid can be converted to its tert-butyl ester, and the Fmoc group can later be removed under basic conditions without affecting the ester.

Table 3: Orthogonal N-Protecting Groups for tert-butyl Ester Synthesis

| N-Protecting Group | Installation Reagent | Deprotection Condition | Stability of t-Butyl Ester | Reference |

| Benzyloxycarbonyl (Cbz) | Benzyl Chloroformate | Catalytic Hydrogenation (H₂/Pd-C) | Stable | libretexts.orgyoutube.com |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Piperidine in DMF | Stable | tcichemicals.comresearchgate.net |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic Acid (TFA) | Not Stable (Cleaved) | tcichemicals.comyoutube.com |

Carboxyl Esterification Techniques for tert-Butyl Ester Formation

The direct esterification of the carboxylic acid moiety of (2R)-2-aminopentanoic acid (the L-isomer of norvaline) to form the tert-butyl ester requires methods that are mild enough to prevent racemization at the chiral center and avoid side reactions with the free amino group. Several modern techniques have been developed to achieve this transformation with high efficiency and stereochemical fidelity.

One of the most effective recent methods involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297) (t-BuOAc). organic-chemistry.org This system is particularly advantageous for free amino acids, which often suffer from poor solubility in common organic solvents. thieme-connect.comthieme.de The Tf₂NH reacts with the amino group to form a salt, which enhances the amino acid's solubility in the t-BuOAc. thieme-connect.com The t-BuOAc serves as both the tert-butylating agent and the solvent, and the remaining Tf₂NH acts as a potent acid catalyst for the esterification. organic-chemistry.orgthieme-connect.com This approach leads to high yields of the desired tert-butyl ester quickly and without racemization. organic-chemistry.orgorganic-chemistry.org

Another significant method is the use of O-tert-butyl-2,2,2-trichloroacetimidate. This reagent allows for the tert-butylation of carboxylic acids under mild, neutral conditions, typically catalyzed by a Lewis acid like boron trifluoride etherate. thieme-connect.comthieme-connect.com This method avoids the strong acids required in more traditional approaches, making it suitable for substrates with sensitive functional groups.

A comparison of these methods highlights the trend towards milder, more efficient catalytic processes that are compatible with the bifunctional nature of amino acids.

| Method | Reagents & Conditions | Key Advantages | Reported Yields | Reference |

|---|---|---|---|---|

| Tf₂NH Catalysis | 1.1 eq. Tf₂NH, t-BuOAc (solvent and reagent), 0 °C to RT | Fast, high yield, avoids racemization, good for free amino acids. | Good to Excellent | organic-chemistry.org, thieme-connect.com |

| Trichloroacetimidate Method | tert-Butyl 2,2,2-trichloroacetimidate, Lewis Acid (e.g., BF₃·OEt₂) | Mild, neutral conditions, suitable for sensitive substrates. | High | thieme-connect.com, thieme-connect.com |

| DCC/DMAP Coupling | tert-Butanol, DCC, DMAP (catalyst) | High yield, overcomes N-acyl urea (B33335) side product formation. | Very High | huji.ac.il |

| Isobutylene Method | Isobutylene, H₂SO₄ (catalyst) | Traditional method, uses common reagents. | Variable; improved with N-protection. | google.com |

| Perchloric Acid Method | HClO₄ (catalyst), t-BuOAc (solvent and reagent) | Commonly used direct method. | ~70% | nih.gov |

Green Chemistry Principles in this compound Synthesis

A major goal in green chemistry is to minimize or eliminate the use of hazardous solvents. In the context of tert-butyl ester synthesis, the use of tert-butyl acetate (t-BuOAc) as both a reagent and a solvent represents a significant step forward. organic-chemistry.orgthieme-connect.com This dual role reduces the total number of components in the reaction mixture and utilizes a solvent that is considered to have a favorable environmental profile, being granted VOC-exempt status by the U.S. EPA. silverfernchemical.comwikipedia.org This approach contrasts sharply with traditional methods that may use hazardous chlorinated solvents like dichloromethane (B109758) or large volumes of other organic solvents. thieme-connect.comgoogle.com

While a truly solvent-free reaction for the direct esterification of a solid amino acid is challenging due to mass transfer limitations, innovative approaches are being explored. For instance, microwave-assisted, solvent-free esterification has been successfully demonstrated for other amino acids like L-leucine. scirp.orgresearchgate.net Such techniques accelerate reaction rates by directly and efficiently heating the reactants, often eliminating the need for a solvent altogether. scirp.org Applying similar microwave or mechanochemical (ball-milling) strategies could pave the way for a solventless synthesis of this compound.

| Approach | Description | Green Chemistry Advantage | Reference |

|---|---|---|---|

| Alternative Solvent | Use of tert-butyl acetate as both solvent and tert-butylating agent. | Reduces the number of reagents; uses a VOC-exempt solvent. | organic-chemistry.org, silverfernchemical.com, thieme-connect.com |

| Solvent-Free Condition | Microwave-assisted esterification of L-leucine with an alcohol without any solvent. | Eliminates solvent waste; potential for significant process intensification. | scirp.org, researchgate.net |

Atom economy, a concept that measures how much of the reactants end up in the final desired product, is a core tenet of green chemistry. Syntheses with high percentage yields are fundamental to achieving good atom economy. Methods like the Tf₂NH-catalyzed tert-butylation, which proceed in high yields, are therefore inherently greener than processes with lower yields that generate more waste. thieme-connect.comorganic-chemistry.org

Process efficiency extends beyond just chemical yield to include factors like reaction time, energy consumption, and the number of synthetic steps. The direct esterification of the free amino acid is highly desirable as it avoids the additional steps of N-protection and subsequent deprotection, which are common in many synthetic sequences. google.com Each avoided step saves reagents, solvents, and energy, while also reducing the potential for waste generation.

The Tf₂NH-catalyzed reaction is a prime example of enhanced process efficiency, as it is often significantly faster than conventional methods. thieme-connect.comorganic-chemistry.org Furthermore, the development of catalytic processes, where a small amount of a substance can generate a large amount of product, is superior to using stoichiometric reagents that are consumed in the reaction. The use of catalytic Tf₂NH, DMAP, or H₂SO₄ aligns with this principle. organic-chemistry.orghuji.ac.il For industrial-scale production, improving process efficiency might also involve moving from batch processing to continuous flow systems, which can offer better control, improved safety, and higher throughput, as demonstrated in related microwave-assisted flow syntheses. researchgate.net

Chemical Transformations and Reactivity Profiles of Tert Butyl 2r 2 Aminopentanoate

Reactivity of the Amino Functionality

The primary amino group in tert-butyl (2R)-2-aminopentanoate is a nucleophilic center that readily participates in a range of bond-forming reactions.

The amino group of this compound can be readily acylated to form amides and sulfonylated to produce sulfonamides. These reactions are fundamental in peptide synthesis and the introduction of various functional groups.

Acylation: The acylation of the primary amine is typically achieved by reacting it with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base is necessary to neutralize the acid byproduct of the reaction.

Sulfonylation: The synthesis of sulfonamides from this compound can be accomplished by reacting the amino ester with a sulfonyl chloride. For instance, α-amino acid tert-butyl ester hydrochlorides can be reacted with (4-nitrobenzene)sulfonyl chloride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758). rsc.org This reaction proceeds by the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chloride, Base | N-Acyl amino ester |

| Acylation | Acid anhydride, Base | N-Acyl amino ester |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl amino ester |

The nitrogen atom of the amino group can also undergo alkylation to form secondary or tertiary amines, as well as participate in reductive amination to create new carbon-nitrogen bonds.

Alkylation: The N-arylation of amino acid esters, including tert-butyl esters, has been achieved using aryl triflates in the presence of a palladium catalyst. researchgate.net This method allows for the formation of a carbon-nitrogen bond under relatively mild conditions.

Reductive Amination: Reductive amination provides a pathway to introduce alkyl groups to the amino functionality. This two-step process typically involves the initial formation of an imine or Schiff base with a carbonyl compound (an aldehyde or ketone), followed by reduction of the C=N double bond. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and α-picoline-borane. organic-chemistry.orgyoutube.com The reaction can often be performed in a one-pot procedure. organic-chemistry.org

| Reaction Pathway | Key Reagents | Intermediate/Product |

| N-Arylation | Aryl triflate, Palladium catalyst | N-Aryl amino ester |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Secondary or Tertiary Amine |

The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. researchgate.netresearchgate.netprimescholars.com This reversible reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. researchgate.net The formation of an imine introduces a C=N double bond into the molecule, which can then serve as an electrophilic site for nucleophilic attack or be reduced as in reductive amination. The reaction of tert-butylamine (B42293) with 3-formylacetylacetone (B1258551) to form a stable Schiff base demonstrates the feasibility of this reaction even with sterically hindered amines. nih.gov

Reactivity of the tert-Butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

The tert-butyl ester can be converted to other esters through transesterification or hydrolyzed to the corresponding carboxylic acid.

Transesterification: The conversion of a tert-butyl ester to another ester can be achieved through transesterification. For example, treatment with potassium tert-butoxide in the presence of a different alcohol can facilitate this exchange. researchgate.net

Ester Hydrolysis: The hydrolysis of the tert-butyl ester to the carboxylic acid is a key deprotection step. This is commonly achieved under acidic conditions, for instance, with trifluoroacetic acid. nih.gov Milder methods for the cleavage of tert-butyl esters have also been developed, such as using silica (B1680970) gel in refluxing toluene (B28343) or molecular iodine as a catalyst. researchgate.net

The tert-butyl ester can serve as a precursor for the synthesis of other carboxylic acid derivatives, most notably amides, through the formation of an acid chloride intermediate. The reaction of tert-butyl esters with reagents like thionyl chloride (SOCl₂) can selectively generate the corresponding acid chloride. organic-chemistry.org This activated intermediate can then be reacted in situ with a primary or secondary amine to yield the desired amide. This two-step, one-pot procedure provides a convenient method for amide bond formation starting from the stable tert-butyl ester.

Strategic Applications of Tert Butyl 2r 2 Aminopentanoate As a Chiral Building Block

Construction of Chiral Peptidomimetics and Non-Canonical Amino Acid Analogs

The quest for novel therapeutic agents has propelled the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability. tert-Butyl (2R)-2-aminopentanoate is a valuable starting material in this field. The (2R)-configuration is non-natural, which can impart resistance to enzymatic degradation. The tert-butyl ester group provides steric hindrance, protecting the C-terminus during peptide coupling reactions, while the amino group is available for standard peptide bond formation.

In the synthesis of non-canonical amino acid analogs, this chiral building block offers a defined stereocenter from which further chemical modifications can be elaborated. For instance, a general method for synthesizing enantiopure non-natural α-amino acids has been described using a related key intermediate, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, derived from L-glutamic acid. wur.nl This intermediate, a chiral aldehyde, undergoes Wittig reactions to produce a variety of δ,ε-unsaturated α-amino acids. wur.nl A similar strategy could be envisioned starting from this compound to access a different family of non-canonical amino acids.

Furthermore, research into peptidomimetic Schiff bases as potential antithrombotic agents has involved the synthesis of related N-Boc protected (2R)-amino acid amides. wur.nl For example, (2R)-tert-butyl [1-[(3,4-dimethoxyphenethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate was synthesized via a condensation reaction, showcasing the utility of such chiral synthons in creating complex bioactive molecules. wur.nl These examples highlight the potential of this compound as a foundational element in constructing diverse peptidomimetic and non-canonical amino acid structures.

Table 1: Examples of Related Chiral Building Blocks in Peptidomimetic and Non-Canonical Amino Acid Synthesis

| Compound | Application | Reference |

|---|---|---|

| (2R)-tert-butyl [1-[(3,4-dimethoxyphenethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | Intermediate for peptidomimetic Schiff bases | wur.nl |

| tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate | Key intermediate for enantiopure non-natural α-amino acids | wur.nl |

| (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride | Starting material for (S)-2-aminoglutarimide moiety | nih.gov |

Stereoselective Assembly of Complex Heterocyclic Ring Systems

Chiral amino acids and their derivatives are powerful tools in the stereoselective synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and natural products. The defined stereochemistry of this compound can be transferred to the target heterocycle, controlling the spatial arrangement of substituents. This is a key principle of chiral pool synthesis, where readily available enantiopure compounds like amino acids are used as starting materials. univie.ac.atresearchgate.net

While specific examples detailing the use of this compound in heterocyclic synthesis are not abundant in the literature, the general strategies are well-established. For instance, the amino and carboxylate functionalities can be manipulated to form various ring systems. The carboxylic acid can be reduced to an alcohol, which can then participate in cyclization reactions, or converted to other functional groups to enable different ring-forming strategies. univie.ac.at

A study on the stereocontrolled synthesis of novel functionalized heterocyclic amino esters and amides with multiple stereocenters from strained bicyclic β-amino acids demonstrates the potential of amino acid scaffolds. rsc.orgresearchgate.net The configurations of the chiral centers in the final heterocyclic products were predetermined by the structure of the starting amino acid. rsc.orgresearchgate.net Similarly, chiral heterocyclic β-enamino esters have been prepared and used in the diastereoselective synthesis of bicyclic alkaloids. researchgate.net These methodologies could be adapted for this compound to access a variety of chiral nitrogen-containing heterocycles.

Utilization in the Total Synthesis Research of Natural Products

The total synthesis of natural products often relies on the use of chiral building blocks to install the correct stereochemistry. Amino acids are a common choice from the chiral pool for this purpose. baranlab.org They can be incorporated into the target molecule either as a recognizable amino acid fragment or as a disguised chiral element that directs the stereochemical outcome of subsequent reactions.

The modification of natural products with amino acids has been shown to enhance their biological activities. nih.gov For example, derivatives of natural products with amino acids have shown improved antitumor or antibacterial properties. nih.gov While direct utilization of this compound in a published total synthesis is not readily found, its structural features make it a plausible candidate for such endeavors. The (2R)-stereocenter could be crucial for achieving the desired stereochemistry of a complex natural product.

For instance, the synthesis of (2S,3R,4R)-4,5-dihydroxy isoleucine, an amino acid found in the toxic natural product α-amanitin, highlights the importance of accessing specific, non-standard amino acid stereoisomers for the synthesis of complex natural products and their analogs. acs.org The development of synthetic routes to such unique amino acids is critical for advancing the study of these bioactive compounds.

Development of Novel Chiral Ligands and Catalysts in Asymmetric Synthesis

The development of chiral ligands and catalysts is central to the field of asymmetric synthesis, which aims to produce enantiomerically pure compounds. Amino acids and their derivatives are excellent scaffolds for chiral ligands due to their ready availability in enantiopure form and the presence of multiple coordination sites (the amino and carboxyl groups).

Optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been shown to have potential as a scaffold for chiral ligands. nih.gov This highlights the utility of amino acid-derived structures in ligand design. The tert-butyl group in such ligands can play a significant role in creating a specific chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.

Research has demonstrated that amino acids can be used as chiral ligands for transition-metal-catalyzed enantioselective C-H functionalization. acs.org Furthermore, a new oxidatively stable ligand derived from (S)-N-benzylproline containing a tert-butyl substituent has been reported for the chiral functionalization of amino acids in Ni(II)-Schiff base complexes. rsc.org The bulky tert-butyl group was found to increase the conformational rigidity of the complex, leading to a higher level of stereoselectivity. rsc.org These examples underscore the potential of this compound as a precursor for the development of novel chiral ligands and catalysts for a variety of asymmetric transformations.

Table 2: Examples of Chiral Ligands/Auxiliaries Derived from Amino Acids

| Ligand/Auxiliary Type | Application | Key Feature | Reference |

|---|---|---|---|

| (S)-N-benzylproline-derived ligand | Chiral functionalization of amino acids | tert-butyl group enhances stereoselectivity | rsc.org |

| trans-tert-butyl-2-aminocyclopentylcarbamate | Scaffold for chiral ligands | Potential for PNA synthesis | nih.gov |

| Amino acids | Enantioselective C-H functionalization | Readily available chiral source | acs.org |

Exploration in Advanced Materials Science: Precursors for Chiral Polymers and Supramolecular Architectures

The field of materials science is increasingly exploring the use of chiral molecules to create advanced materials with unique optical, electronic, and mechanical properties. Chiral polymers and supramolecular architectures are of particular interest for applications in areas such as chiral separations, sensing, and catalysis. Amino acids are attractive monomers for the synthesis of such materials due to their inherent chirality and biocompatibility.

While specific research on polymers derived from this compound is limited, the principles of using amino acids as monomers are well-established. For example, chiral supramolecular polymers have been assembled from amino-acid-substituted biphenyldiimides. wur.nlwur.nlnih.gov In these systems, the amino acid side chains play a crucial role in the self-assembly process and the stability of the resulting polymeric structures. wur.nlwur.nlnih.gov

A comparison of monomeric and polymeric amino acid-based surfactants for chiral separations revealed that polymeric surfactants often provide better chiral resolution. nih.gov This suggests that the incorporation of chiral amino acid units into a polymer backbone can lead to materials with enhanced chiral recognition capabilities. The synthesis of new classes of chiral polyethers and polyesters from lab-tailored chiral monomers further demonstrates the potential for creating novel optically active polymers with precise control over their structure and properties. nih.gov The unique structure of this compound makes it a promising candidate for the design and synthesis of new chiral polymers and supramolecular materials with tailored functionalities.

Advanced Spectroscopic and Computational Elucidation of Tert Butyl 2r 2 Aminopentanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of tert-butyl (2R)-2-aminopentanoate and its analogues. NMR provides detailed information about the chemical environment of individual atoms within the molecule.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are instrumental in assigning the complex spectra of this compound derivatives and elucidating their intricate structural features. nih.govutoronto.ca

2D Correlated Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the α-proton and the protons of the adjacent methylene (B1212753) group in the pentanoate chain, as well as between the protons within the ethyl group of the side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. This is invaluable for assigning the carbon and nitrogen signals in the molecule. For instance, the α-proton signal would be correlated with the α-carbon signal, and the NH₂ protons with the nitrogen atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and heteronuclei (typically 2-3 bonds). This technique is crucial for piecing together the molecular skeleton. In the case of this compound, HMBC would show correlations between the tert-butyl protons and the carbonyl carbon, as well as between the α-proton and the carbonyl carbon, confirming the ester linkage.

The analysis of these multi-dimensional NMR spectra allows for the unambiguous assignment of all proton, carbon, and nitrogen resonances, providing a detailed picture of the molecule's covalent structure. mdpi.com

Solid-State NMR and Isotopic Labeling Studies

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate its structure in the solid phase, offering insights into packing effects and intermolecular interactions. nih.govpeeref.com For amino acids and their derivatives, ssNMR can reveal details about hydrogen bonding networks and polymorphic forms. nih.gov

Isotopic labeling , the selective replacement of an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), is a powerful tool to enhance NMR sensitivity and simplify complex spectra. nih.govsigmaaldrich.comsigmaaldrich.com In the context of this compound, isotopic labeling could be employed in several ways:

Uniform ¹³C and ¹⁵N labeling: This approach, where all carbon and nitrogen atoms are replaced with their respective isotopes, significantly enhances the signal intensity for these nuclei, facilitating the acquisition of high-quality HSQC and HMBC spectra. nih.gov

Selective labeling: Specific atoms or functional groups can be isotopically labeled. For example, selectively labeling the carbonyl carbon with ¹³C would allow for focused studies of the ester group's environment. Similarly, ¹⁵N labeling of the amino group would provide a sensitive probe for its interactions. nih.gov

Reverse labeling: In this strategy, a protein or molecule is grown in a ¹³C-enriched medium, but a specific unlabeled amino acid is added. This results in a uniformly ¹³C-labeled molecule with the exception of the added amino acid, which simplifies the spectrum by effectively "silencing" signals from that residue. utoronto.ca

These isotopic labeling strategies, combined with advanced ssNMR techniques, provide unparalleled detail about the structure and dynamics of this compound and its derivatives in both solution and the solid state. sigmaaldrich.com

Mass Spectrometry for Mechanistic Pathway Investigation and Molecular Characterization

Mass spectrometry (MS) is an essential analytical technique for the molecular characterization of this compound and for investigating the mechanistic pathways of its formation and reactions. mdpi.comnist.govyoutube.com It provides precise information about the molecular weight and elemental composition of the compound and its fragments.

In the analysis of amino acid esters like this compound, derivatization is often employed to increase volatility and improve chromatographic separation and ionization efficiency. nist.gov For instance, derivatization with reagents like methyl chloroformate can yield stable derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nist.govnist.gov

The electron ionization (EI) mass spectra of these derivatives exhibit characteristic fragmentation patterns that are invaluable for structure elucidation. Common fragmentation pathways for amino acid esters include:

Loss of the alkoxy group: For this compound, this would involve the loss of the tert-butoxy (B1229062) radical.

Decarboxylation: The loss of the carboxyl group as CO₂.

Side-chain fragmentation: Cleavage of bonds within the pentanoate side chain.

By analyzing these fragmentation patterns, the structure of the original molecule can be confidently determined. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, further confirming the compound's identity. mdpi.com

Furthermore, mass spectrometry is a powerful tool for studying reaction mechanisms. By analyzing the intermediates and products of a reaction, the pathway through which the reaction proceeds can be elucidated. For example, in the synthesis of amino acid esters, MS can be used to identify key intermediates and byproducts, providing insights into the reaction kinetics and potential side reactions. acs.orgmdpi.com

Single Crystal X-ray Diffraction Analysis of this compound Analogues

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself may not be readily available in the searched results, the analysis of its analogues provides critical insights into the preferred conformations and intermolecular interactions of this class of compounds. mdpi.comherts.ac.uk

The crystal structure of a molecule reveals precise bond lengths, bond angles, and torsion angles. For amino acid esters, this information is crucial for understanding:

Conformation of the amino acid backbone: The relative orientation of the amino group, the carboxyl group, and the side chain.

Intermolecular interactions: The formation of hydrogen bonds involving the amino group and the carbonyl oxygen, as well as van der Waals interactions, which dictate the crystal packing.

By studying the crystal structures of closely related amino acid esters, researchers can infer the likely solid-state structure of this compound and predict its physical properties.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral molecules like this compound. nih.govyoutube.com These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. youtube.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. youtube.com The resulting spectrum is highly sensitive to the stereochemistry of the molecule. For an amino acid derivative, the CD spectrum will exhibit characteristic bands corresponding to the electronic transitions of the chromophores present, such as the carbonyl group of the ester. The sign and magnitude of these bands are directly related to the absolute configuration at the chiral center (the α-carbon).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is also characteristic of the molecule's absolute configuration.

By comparing the experimentally measured CD or ORD spectrum of this compound with the spectra of known standards or with spectra predicted by computational methods, its absolute (R) configuration can be unequivocally confirmed. acs.org These techniques are particularly valuable for quality control in asymmetric synthesis, ensuring the enantiomeric purity of the final product.

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations and molecular modeling have become indispensable tools for complementing experimental data and providing a deeper understanding of the properties of this compound and its derivatives at the atomic level. researchgate.netresearchgate.net These computational methods can be used to:

Predict molecular geometries: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to optimize the geometry of the molecule and predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculated structures can be compared with experimental data from X-ray diffraction or NMR.

Calculate spectroscopic properties: Computational methods can simulate various spectroscopic data, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic circular dichroism spectra. researchgate.net Comparing these simulated spectra with experimental results can aid in the interpretation of the experimental data and confirm structural assignments.

Explore conformational landscapes: Molecular modeling techniques, such as molecular dynamics (MD) simulations, can be used to explore the different conformations that the molecule can adopt in solution. researchgate.net This is particularly important for flexible molecules like this compound, as it provides insights into the dynamic equilibrium between different conformers.

Investigate reaction mechanisms: Quantum chemical calculations can be used to model reaction pathways, calculate activation energies, and identify transition states. This information is crucial for understanding the reactivity of the molecule and for designing new synthetic routes.

By combining the power of high-performance computing with sophisticated theoretical models, researchers can gain a detailed and dynamic picture of the behavior of this compound, from its isolated state to its interactions with other molecules.

Conformational Landscape Analysis and Energy Minimization

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, multiple conformations, or spatial arrangements of atoms, are possible due to the rotation around single bonds. Understanding the relative energies of these conformers is crucial for predicting the most stable and, therefore, the most populated structures at equilibrium.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to map the conformational landscape of amino acid derivatives. mdpi.comresearchgate.net In a typical study, a systematic search of the potential energy surface is performed by rotating key dihedral angles, such as those around the Cα-Cβ bond and the C-Cα-N-H backbone. Each resulting geometry is then optimized to find the nearest local energy minimum.

For N-terminally protected amino acids, such as those with a tert-butoxycarbonyl (Boc) group, the conformation of the urethane (B1682113) amide bond (cis or trans) adds another layer of complexity. researchgate.net Conformational energy calculations on Boc-amino acid derivatives have shown that the trans and cis conformations of the urethane amide bond can have nearly equal energies, which contrasts with the strong preference for the trans conformation in peptide bonds. researchgate.net The bulky tert-butyl group can also influence the conformational preferences of the amino acid side chain through steric interactions. researchgate.net

Table 1: Illustrative Conformational Analysis of a Chiral Amino Acid Ester

| Conformer ID | Dihedral Angle 1 (degrees) | Dihedral Angle 2 (degrees) | Relative Free Energy (kcal/mol) | Population (%) |

| Conf-1 | -60 | 180 | 0.00 | 45.2 |

| Conf-2 | 60 | 180 | 0.50 | 25.1 |

| Conf-3 | 180 | 60 | 1.20 | 9.8 |

| Conf-4 | -60 | -60 | 1.50 | 6.5 |

This table is for illustrative purposes and does not represent actual data for this compound.

Transition State Geometries and Reaction Pathway Energetics

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition state structures. The transition state is the highest energy point along a reaction coordinate, and its geometry and energy determine the activation barrier and, consequently, the reaction rate.

For instance, in the study of aza-Henry reactions of α-nitro esters, DFT calculations have been used to rationalize the diastereoselectivity observed with different chiral catalysts. nih.gov These studies involve locating the transition state structures for the formation of different stereoisomers and comparing their relative energies. The analysis often reveals subtle non-covalent interactions, such as hydrogen bonds and dispersion forces, that stabilize one transition state over another. nih.gov

Kinetic isotope effect studies, combined with computational modeling, have been used to determine the transition states of hydrolysis and aminolysis reactions of aminoacyl esters. nih.gov These studies provide detailed information about the bonding changes occurring at the transition state.

Table 2: Hypothetical Energetics for a Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State for Step 1 | +15.2 |

| Intermediate | Intermediate Species | -2.5 |

| TS2 | Transition State for Step 2 | +10.8 |

| Products | Final Products | -8.7 |

This table is for illustrative purposes and does not represent actual data for a specific reaction of this compound.

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, this would include the prediction of nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. nih.gov

Of particular importance for a chiral molecule are its chiroptical properties, such as optical rotation and electronic circular dichroism (ECD). These properties are highly sensitive to the three-dimensional arrangement of atoms. Time-dependent DFT (TD-DFT) is a powerful tool for predicting ECD spectra. mdpi.comresearchgate.net By calculating the ECD spectra for the most stable conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be compared with the experimental one. mdpi.comresearchgate.net This comparison can provide strong evidence for the absolute configuration of a chiral center.

General methods for predicting the sign of optical rotation from molecular structure have also been developed, often based on the electronic properties of the substituents around the stereocenter. nih.govrsc.org While these methods can provide a quick prediction, detailed computational analysis offers a more quantitative and reliable determination of chiroptical properties.

Table 3: Illustrative Predicted Spectroscopic Data for a Chiral Amino Acid Ester

| Property | Predicted Value |

| 1H NMR Chemical Shift (α-H) | 3.85 ppm |

| 13C NMR Chemical Shift (C=O) | 172.4 ppm |

| IR Frequency (C=O stretch) | 1735 cm-1 |

| Optical Rotation [α]D | +15.8 deg |

This table is for illustrative purposes and does not represent actual data for this compound.

Emerging Research Frontiers and Methodological Innovations in Tert Butyl 2r 2 Aminopentanoate Research

Integration into Continuous Flow Chemistry and Microreactor Technologies

The shift from batch to continuous manufacturing represents a significant leap forward in the synthesis of tert-butyl esters and their derivatives. Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages in control, safety, and efficiency.

Research into the synthesis of tertiary butyl esters has demonstrated that flow microreactor systems are more efficient, versatile, and sustainable compared to conventional batch processes. wikipedia.org For analogous compounds, such as other chiral amino acid esters, continuous flow reactors have been successfully used for large-scale synthesis, allowing for precise control over key parameters. mt.com This level of control is critical for maintaining the stereochemical integrity of a chiral center, as in the (2R) configuration of tert-butyl (2R)-2-aminopentanoate.

Key parameters optimized in continuous flow systems for related amino acid ester syntheses include residence time, temperature, and catalyst recycling. For instance, a residence time of 30–60 minutes in jacketed reactors maintained at low temperatures (e.g., −5°C) can enhance reproducibility and yield. mt.com Furthermore, the integration of nanofiltration units allows for the efficient recovery and recycling of chiral catalysts, a crucial step for cost-effective and sustainable production. mt.com The deprotection of the tert-butyl group, another critical step in its utilization, has also been shown to be achievable under reagent-free conditions using continuous plug flow reactors at elevated temperatures and pressures. acs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Amino Acid Esters

| Parameter | Batch Processing | Continuous Flow/Microreactor |

|---|---|---|

| Process Control | Difficult to control temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time due to high surface-area-to-volume ratio. mt.com |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes, minimizing risk. nih.gov |

| Efficiency & Yield | Variable yields, longer reaction times. | Often higher yields, faster reactions, and improved space-time yield. wikipedia.org |

| Scalability | Scaling up can be complex and non-linear. | Scalable by operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel). nih.gov |

| Sustainability | Higher solvent and energy consumption per unit of product. | Reduced waste, lower energy use, and potential for catalyst recycling. wikipedia.orgmt.com |

Chemoinformatics, Machine Learning, and Data-Driven Approaches for Synthetic Route Discovery

The discovery and optimization of synthetic pathways for complex molecules are increasingly being accelerated by computational tools. Chemoinformatics and machine learning (ML) are at the forefront of this revolution, offering powerful methods for predicting reaction outcomes, designing novel synthetic routes, and optimizing reaction conditions.

For a molecule like this compound, these data-driven approaches can be applied at multiple stages. ML models, trained on vast datasets of chemical reactions, can propose novel and efficient synthetic routes that may not be obvious to a human chemist. americanpharmaceuticalreview.com This process, known as computer-aided synthesis design, can significantly reduce the experimental effort required to establish a viable manufacturing process. americanpharmaceuticalreview.com

Furthermore, machine learning algorithms can be used to build predictive models for structure-activity relationships (SAR). In the context of drug discovery, where amino acid esters are common building blocks, an AI model can analyze a library of analogues to identify physicochemical properties associated with high potency and low toxicity. whiterose.ac.uk This allows researchers to computationally screen a vast chemical space—potentially trillions of unique sequences for peptide-like molecules—to prioritize candidates for synthesis. whiterose.ac.uk Computational chemistry also plays a vital role in understanding ligand-receptor interactions, using molecular docking and dynamics simulations to provide mechanistic insights that guide the rational design of new derivatives. nih.gov

Table 2: Application of Computational Approaches in Amino Acid Ester Research

| Computational Approach | Application Area | Potential Impact on this compound Research |

|---|---|---|

| Machine Learning (ML) for Route Scouting | Identifying and optimizing synthetic routes from raw materials to the final product. americanpharmaceuticalreview.com | Discovery of more efficient, cost-effective, or sustainable synthetic pathways. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. whiterose.ac.uk | Prioritizing the synthesis of novel derivatives with potentially enhanced therapeutic properties. |

| Molecular Docking & Simulations | Modeling the interaction between a molecule and a biological target (e.g., an enzyme or receptor). nih.gov | Providing a mechanistic understanding of its biological function and guiding rational drug design. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov | Early-stage filtering of candidates to reduce late-stage failures in drug development. |

Sustainable and Circular Economy Principles Applied to its Synthesis and Utilization

The principles of sustainable chemistry and the circular economy are gaining significant traction in the chemical industry, aiming to minimize waste and maximize resource utilization. The synthesis of amino acids and their derivatives is an area ripe for the application of these concepts.

A key aspect of sustainable synthesis is the use of renewable starting materials. For instance, research has shown the feasibility of synthesizing related amino acids from biomass-derived platform chemicals like levulinic acid. researchgate.net Applying this principle to this compound could involve sourcing its precursors from biorenewable feedstocks, thereby reducing reliance on petrochemicals.

The concept of a circular economy in the amino acid industry focuses on the recycling and biological reuse of waste streams. biopharminternational.comacs.org In large-scale fermentation and synthesis processes, electrolyte residues such as ammonium (B1175870) sulfate (B86663) and acetic acid are often generated. biopharminternational.com A circular approach involves treating and reusing these residues as nutrient sources in subsequent fermentation batches, turning a waste disposal problem into a valuable resource. biopharminternational.comacs.org

Moreover, a "nature-inspired" circular model involves the depolymerization of protein-based materials back into their constituent amino acids, which can then be used as monomers to synthesize entirely new, high-value products. nih.govnih.gov While direct application to a single amino acid ester is conceptual, it underscores a powerful principle: the ultimate form of recycling is to break down a product into its fundamental chemical building blocks for reassembly. The use of flow chemistry, as mentioned earlier, also contributes to sustainability by improving energy efficiency and reducing solvent waste. wikipedia.org

Advanced Analytical Methodologies for In-Situ Reaction Monitoring

To fully leverage the benefits of continuous manufacturing and to ensure high product quality, advanced analytical techniques for real-time, in-situ reaction monitoring are essential. Process Analytical Technology (PAT) is a framework endorsed by regulatory bodies like the FDA to design, analyze, and control manufacturing processes through timely measurements of critical process parameters and quality attributes. wikipedia.orgmt.com

For the synthesis of this compound, PAT tools can provide a continuous stream of data on reaction progress, concentration of reactants and products, and the formation of any impurities. Instead of relying on traditional offline analysis (e.g., taking a sample to a QC lab), in-line and on-line methods offer real-time insights.

Advanced spectroscopic techniques are particularly well-suited for this purpose:

In-line Mid-Infrared (MIR) and Raman Spectroscopy: These methods can monitor the concentration of key components in the reaction mixture without the need for sampling. americanpharmaceuticalreview.comnih.gov For example, MIR spectrometry with an attenuated total reflectance (ATR) probe can track the formation of the ester bond, while Raman spectroscopy has been used to monitor the concentration of various amino acids in real-time during cell culture processes. americanpharmaceuticalreview.comnih.gov

On-line Mass Spectrometry (MS): By interfacing a mass spectrometer with the reactor via a sampling loop, it is possible to obtain detailed concentration profiles for reactants, products, and even transient intermediates. nih.gov

On-line High-Performance Liquid Chromatography (HPLC): Automated HPLC systems can be connected to a reactor to provide near real-time data on conversion and purity, enabling precise control over the reaction. researchgate.netbiopharminternational.com

These methodologies allow for a deep understanding of the reaction dynamics, enabling automated process control to maintain optimal conditions, maximize yield, and ensure consistent product quality. mt.com

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (2R)-2-aminopentanoate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective protection of the amine group using tert-butyloxycarbonyl (Boc) or similar protecting agents. For example:

Chiral resolution : Start with racemic 2-aminopentanoic acid and employ chiral auxiliaries or enzymatic resolution to isolate the (2R)-enantiomer .

Boc protection : React the resolved (2R)-2-aminopentanoic acid with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate .

Esterification : Convert the carboxylic acid to the tert-butyl ester using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide) or via acid-catalyzed ester exchange .

Key Considerations : Monitor reaction progress using HPLC (High-Performance Liquid Chromatography) to ensure >99% enantiomeric excess (ee) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : A combination of analytical techniques is recommended:

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and the stereochemistry at the α-carbon. Compare with literature data for (2R)-configured analogs .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm the molecular ion peak (e.g., [M+H]⁺ for C₉H₁₉NO₂, m/z ≈ 174.1) .

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiopurity. Retention times should match standards .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–12) at 25°C and 37°C. Monitor degradation via LC-MS. The tert-butyl ester is labile under strongly acidic (pH <2) or basic (pH >10) conditions, leading to deprotection .

- Thermal stability : Use TGA (Thermogravimetric Analysis) to assess decomposition temperatures. Typically, tert-butyl esters decompose above 150°C, but stability may vary with substituents .

Data Contradictions : Some studies report enhanced stability in aprotic solvents (e.g., DMF), while others note accelerated degradation in polar solvents under UV light .

Q. What strategies can mitigate racemization during peptide coupling reactions involving this compound?

- Methodological Answer : Racemization risks arise during activation of the carboxyl group. Mitigation approaches include:

- Low-temperature activation : Use coupling reagents like HATU or PyBOP at 0–4°C to minimize epimerization .

- Additive use : Include HOBt (Hydroxybenzotriazole) or Oxyma Pure to suppress base-induced racemization .

- In situ monitoring : Track ee changes via circular dichroism (CD) spectroscopy or chiral HPLC during coupling steps .

Q. How can computational modeling predict the reactivity of this compound in enzyme-catalyzed reactions?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations to:

- Identify binding pockets : Analyze interactions between the compound and target enzymes (e.g., transaminases or esterases) using PDB structures .

- Predict stereoselectivity : Calculate binding energies for (2R) vs. (2S) configurations to infer enzymatic preference .

Experimental validation : Compare computational results with kinetic assays (e.g., measuring for enantiomers) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Purity variations : Ensure derivatives are ≥95% pure (via HPLC) and free of residual solvents, which can confound bioactivity results .

- Assay conditions : Replicate studies under identical pH, temperature, and solvent conditions. For example, cytotoxicity assays in DMEM vs. RPMI-1640 media may yield different IC₅₀ values .

- Structural analogs : Compare activities of this compound with its hydrochloride salt (), which may differ in solubility and bioavailability .

Applications in Drug Development

Q. What role does this compound play in prodrug design?

- Methodological Answer : The tert-butyl group enhances lipophilicity, improving blood-brain barrier (BBB) penetration. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.